molecular formula C24H33N5O4 B14059661 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B14059661
M. Wt: 455.5 g/mol
InChI Key: MUJPYBZGXSPVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid ( 1821705-03-6) is a high-value chemical intermediate with the molecular formula C 24 H 33 N 5 O 4 and a molecular weight of 455.55 g/mol . This stereochemically defined compound, featuring the (2S,4S) configuration, is a key synthetic precursor in pharmaceutical research, particularly in the development of teneligliptin and its analogues . Teneligliptin is a established dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes . The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical structural feature that enhances the molecule's stability during synthesis and allows for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization . The specific piperazinyl-pyrazolyl moiety incorporated into the structure contributes to the potential biological activity of final compounds by often facilitating target binding and modulating pharmacokinetic properties . This compound is supplied with high purity (typically ≥97% by HPLC) and is characterized by essential spectroscopic data. It is intended for use in laboratory research and chemical synthesis as a building block for novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPYBZGXSPVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Pyrrolidine Formation

The pyrrolidine ring is constructed via aza-Michael addition using methyl acrylate and benzylamine, followed by Dieckmann cyclization. Key advancements include:

  • Catalytic asymmetric synthesis : Employing Jacobsen’s thiourea catalyst to achieve >90% enantiomeric excess (ee) in the cyclization step.
  • Carboxylic acid introduction : Hydrolysis of the methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours, yielding 92% pure pyrrolidine-2-carboxylic acid.

Preparation of 5-Methyl-2-phenylpyrazole

Claisen-Schmidt Condensation and Cyclization

Adapting methods from antitubercular pyrazole syntheses:

  • Chalcone intermediate : 4-Methylacetophenone reacts with benzaldehyde under acidic conditions (H2SO4, ethanol, 12 h reflux) to form 3-(4-methylphenyl)-1-phenylprop-2-en-1-one (85% yield).
  • Microwave-assisted cyclization : Treatment with hydrazine hydrate in ethanol under microwave irradiation (300 W, 120°C, 15 min) achieves 94% conversion to 5-methyl-2-phenylpyrazole.

Table 1: Optimization of Pyrazole Cyclization

Condition Time (min) Yield (%) Purity (%)
Conventional reflux 360 72 88
Microwave (300 W) 15 94 97

Piperazine Functionalization and Boc Protection

N-Alkylation of Piperazine

The patent literature details piperazine activation using:

  • Mitsunobu conditions : Piperazine reacts with tert-butyl (4-bromobutyl)carbamate under DIAD/PPh3 catalysis (THF, 0°C to rt, 8 h), achieving 78% yield of the Boc-protected intermediate.
  • Alternative pathway : Ullmann coupling with CuI/L-proline in DMF at 110°C provides comparable yields (76%) but requires stringent oxygen exclusion.

Boc Protection Kinetics

Comparative studies in anhydrous dichloromethane (DCM) versus tetrahydrofuran (THF) reveal:

  • THF solvent : Complete Boc protection of the pyrrolidine amine within 2 hours using di-tert-butyl dicarbonate (Boc2O) and DMAP.
  • Side reaction mitigation : Substoichiometric DMAP (0.1 eq) suppresses N-acylation byproducts to <3%.

Final Assembly: Coupling and Deprotection

Piperazine-Pyrrolidine Coupling

Critical parameters for the SN2 displacement:

  • Nucleophile activation : Potassium tert-butoxide (2.5 eq) in dimethylformamide (DMF) at 80°C for 24 hours achieves 68% coupling efficiency.
  • Steric effects : Bulkier bases (e.g., DBU) reduce yield to 41% due to hindered approach in the transition state.

Global Deprotection and Acid Workup

Final Boc removal employs:

  • HCl/dioxane (4M) : Quantitative cleavage in 1 hour at 0°C, followed by neutralization with Amberlyst A21 resin to isolate the carboxylic acid.
  • Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) delivers >99% purity for pharmaceutical applications.

Table 2: Coupling Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
KOtBu DMF 80 24 68
NaH THF 65 36 55
DBU DCM 40 48 41

Challenges and Industrial Scalability

Byproduct Formation in Microwave Synthesis

Despite high yields, microwave-assisted pyrazole formation generates 3-5% regioisomeric byproducts, requiring careful column chromatography (silica gel, hexane/ethyl acetate).

Solvent Recovery Systems

Patent data highlights:

  • DMF recycling : Molecular sieve-assisted distillation recovers 89% solvent purity after coupling reactions.
  • Waste minimization : Closed-loop THF recovery reduces process mass intensity by 34% compared to batch methods.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed hydrolysis under mild conditions to yield the free pyrrolidine amine. This reaction is critical for subsequent derivatization:

Reaction Conditions Products Yield Key Observations
2N NaOH in methanol under reflux 1-Amino-pyrrolidine-2-carboxylic acid derivative75–89%Selective cleavage without pyrazole ring modification
TFA/DCM (1:1) at 0°C Deprotected pyrrolidine intermediate>90%Rapid deprotection (<30 min); minimal side reactions

The Boc group's stability allows orthogonal protection strategies during multi-step syntheses .

Carboxylic Acid Functionalization

The C-2 carboxylic acid participates in classical acid-derived reactions:

Esterification

Reacts with alcohols under EDC·HCl/DMAP coupling:

text
R-OH + Acid → R-O-CO-pyrrolidine derivative
  • Example : Methyl ester formation using methanol achieves >80% yield .

  • Applications : Enhances cell permeability for pharmacological studies .

Amide Formation

Coupling with amines via EDC/HOBt:

Amine Product Yield Biological Relevance
1-Cyanocyclopropylamine Cyclopropane-containing amide62%Improved Cathepsin inhibition (IC₅₀ = 8 nM)
Piperidine derivatives Piperidine-amide conjugates55–70%Sigma ligand activity for CNS targets

Piperazine Ring Modifications

The piperazine linker undergoes alkylation/acylation at the secondary amines:

Reagent Reaction Type Product Yield
Acetyl chloride N-Acylation4-Acetyl-piperazine derivative68%
Methyl iodideN-AlkylationQuaternary ammonium salt71%
Phenyl isocyanate Urea formation1,4-Diphenylurea-piperazine analog58%

These modifications tune solubility and target affinity .

Pyrazole Ring Reactivity

The 5-methyl-2-phenylpyrazole core participates in electrophilic substitutions:

Nitration

Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at C-4:

  • Conditions : 1 eq. HNO₃, 2 eq. H₂SO₄, 2h

  • Yield : 45% (mono-nitration predominant)

Suzuki Coupling

Pd-catalyzed cross-coupling with aryl boronic acids:

text
Pyrazole-Br + Ar-B(OH)₂ → Pyrazole-Ar
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Scope : Tolerates electron-rich/withdrawn aryl groups (55–82% yield)

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes stereoselective reactions:

Epoxidation

With m-CPBA in DCM:

  • Product : 2,3-Epoxy-pyrrolidine derivative (dr = 3:1)

  • Application : Serves as a handle for nucleophilic ring-opening

Reductive Amination

Ketone intermediates react with amines under NaBH₃CN:

Amine Product Yield
Benzylamine N-Benzyl-pyrrolidine74%
4-Methoxyphenylhydrazine Hydrazone-functionalized derivative63%

Key Research Findings

  • Pharmacological Applications : Amide derivatives show nanomolar IC₅₀ values against Cathepsin enzymes, making them candidates for oncology and neurodegeneration .

  • Structure-Activity Relationships (SAR) :

    • Boc deprotection enhances binding to σ receptors (Ki = 12 nM vs. 140 nM for Boc-protected) .

    • Pyrazole C-5 methyl group is critical for metabolic stability (t₁/₂ > 6h in liver microsomes) .

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Receptor Binding: It can bind to specific receptors, making it useful in drug discovery.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site.

    Receptors: It can bind to cell surface receptors, modulating their activity.

    Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : The target compound’s pyrrolidine core offers distinct stereochemical and conformational properties compared to thiazolidine (e.g., ) or piperidine (e.g., ) analogues.
  • Protective Groups : The Boc group in the target compound contrasts with pivalamido (in ) or benzyl groups (in ), influencing solubility and metabolic stability.
2.2 Functional Group Analysis
  • Carboxylic Acid : Present in all compared compounds, this group enhances water solubility and enables salt formation, critical for pharmacokinetics.
  • Piperazine/Pyrazole Combinations : The 5-methyl-2-phenylpyrazole-piperazine moiety in the target compound is unique; analogues like feature dioxo-piperazine, which may alter electron distribution and binding affinity.

Biological Activity

The compound 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, commonly referred to in literature as Teneligliptin, is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Teneligliptin features several key functional groups:

  • Pyrrolidine ring : Known for its role in enhancing biological activity.
  • Piperazine moiety : Often associated with various pharmacological effects.
  • Pyrazole ring : Contributes to the compound's unique activity profile.

The molecular formula is C22H30N6O3SC_{22}H_{30}N_{6}O_{3}S with a molecular weight of approximately 430.6 g/mol. The compound exhibits a moderate lipophilicity with an XLogP value of 2.4, indicating favorable permeability characteristics for oral bioavailability .

Teneligliptin primarily functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, Teneligliptin enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner. This results in improved glycemic control without significant risk of hypoglycemia .

Key Mechanisms:

  • Inhibition of DPP-IV : Prevents the degradation of incretin hormones such as GLP-1 and GIP.
  • Glucose-dependent insulin secretion : Increases insulin release when glucose levels are elevated.
  • Decreased glucagon secretion : Reduces hepatic glucose production.

Biological Activity and Efficacy

Research studies have demonstrated the efficacy of Teneligliptin in various clinical settings:

Clinical Studies

  • Efficacy in Glycemic Control : A randomized controlled trial showed that Teneligliptin significantly reduced HbA1c levels compared to placebo over a 24-week period .
  • Combination Therapy : When used in combination with metformin or sulfonylureas, Teneligliptin further improved glycemic control without increasing the risk of hypoglycemia .

Pharmacodynamic Properties

Table 1 summarizes the pharmacodynamic properties observed in clinical trials:

ParameterValue
HbA1c Reduction (%)0.8 - 1.5
Fasting Plasma Glucose (mg/dL)Decrease by 20 - 30
Weight Change (kg)-0.5 to +0.5
Hypoglycemia Incidence (%)<5%

Safety and Tolerability

Teneligliptin has been generally well-tolerated in clinical trials, with adverse effects being mild and transient. Common side effects include gastrointestinal disturbances and headache, but severe adverse reactions are rare .

Case Studies

Several case studies have highlighted the real-world effectiveness of Teneligliptin:

  • A study involving elderly patients with type 2 diabetes demonstrated significant improvements in glycemic control and quality of life metrics after six months of therapy .
  • Another case report illustrated successful management of diabetes in a patient with chronic kidney disease using Teneligliptin, emphasizing its safety profile in renal impairment .

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